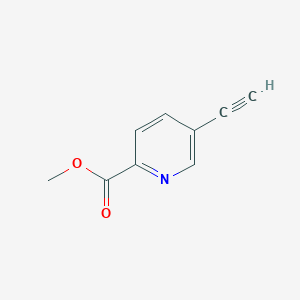

Methyl 5-ethynylpyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethynylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYCVRHIHIYNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340923 | |

| Record name | methyl 5-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17880-61-4 | |

| Record name | methyl 5-ethynylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-ethynylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-ethynylpyridine-2-carboxylate

Executive Summary

Methyl 5-ethynylpyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its rigid, linear ethynyl group which serves as a versatile handle for further chemical elaboration. This guide provides a comprehensive, technically-grounded overview of a robust and widely adopted synthetic strategy for its preparation. The core of this synthesis relies on the palladium-catalyzed Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons. We will dissect a reliable two-step sequence beginning with the commercially available Methyl 5-bromopyridine-2-carboxylate. The process involves an initial Sonogashira coupling with a protected alkyne, trimethylsilylacetylene, followed by a mild deprotection step to yield the final product. This document provides not only detailed, step-by-step protocols but also delves into the mechanistic underpinnings and the scientific rationale behind the selection of reagents and reaction conditions, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it.

Introduction and Strategic Overview

The pyridine scaffold is a privileged structure in drug discovery, and its functionalization allows for the fine-tuning of pharmacological properties. The introduction of an ethynyl group at the 5-position of a pyridine-2-carboxylate ester creates a molecule with three distinct points for chemical modification: the ester, the pyridine nitrogen, and the terminal alkyne. This makes this compound (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) an exceptionally valuable intermediate.[1][2]

The primary synthetic challenge lies in the direct and selective installation of the terminal alkyne. While direct ethynylation methods exist, they can suffer from harsh conditions or limited substrate scope.[3] A more controlled and highly efficient approach is the Sonogashira cross-coupling reaction.[4][5] This strategy, which forms the basis of this guide, involves two key transformations:

-

Palladium/Copper-Catalyzed Sonogashira Coupling: A C(sp²)-C(sp) bond is formed between Methyl 5-bromopyridine-2-carboxylate and a protected alkyne, trimethylsilylacetylene (TMSA).

-

Silyl Group Deprotection: The trimethylsilyl (TMS) protecting group is selectively cleaved to unveil the terminal alkyne, yielding the target compound.

This two-step sequence is advantageous due to the mild reaction conditions, high functional group tolerance, and the use of trimethylsilylacetylene, a liquid reagent that is far more convenient and safer to handle than gaseous acetylene.[4][5]

Caption: Overall two-step synthetic workflow.

Step 1: Sonogashira Coupling with Trimethylsilylacetylene

The cornerstone of this synthesis is the Sonogashira reaction, a cross-coupling that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl halide.[4]

Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles. The primary palladium cycle involves oxidative addition, transmetalation, and reductive elimination. The secondary copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step than the terminal alkyne itself.

Sources

A Senior Application Scientist's Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance and Utility

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl (acetylene) group and a synthetically versatile methyl ester, presents a trifunctional scaffold for the construction of complex molecular architectures. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a basic center, influencing solubility, pharmacokinetic properties, and binding interactions with biological targets. The ethynyl group is a premier functional handle for a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile introduction of diverse substituents. This guide provides an in-depth overview of its properties, synthesis, characterization, and applications, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound.

CAS Number : 17880-61-4[1]

The fundamental properties of this molecule are summarized below, providing a critical data foundation for experimental design.

| Property | Value | Source |

| CAS Number | 17880-61-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C#C | [1] |

| Appearance | Typically an off-white to yellow solid | Supplier Data |

| Purity | ≥95% (typical for commercial sources) | N/A |

Synthesis and Purification: A Protocol Deep Dive

The most common and efficient route to this compound involves a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the pyridine-alkyne C-C bond. This suggests a synthesis from a halogenated pyridine precursor and a protected or terminal alkyne. The logical precursor is Methyl 5-bromopyridine-2-carboxylate (CAS: 29682-15-3)[2], which is commercially available. The alkyne partner is typically trimethylsilylacetylene, which serves to introduce the ethynyl group in a protected form, followed by a straightforward deprotection step.

Sources

An In-depth Technical Guide to Methyl 5-ethynylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-ethynylpyridine-2-carboxylate is a substituted pyridine derivative featuring both an ethynyl group and a methyl ester. This unique combination of functional groups makes it a versatile synthon for creating more complex molecular architectures. The pyridine ring is a common scaffold in pharmaceuticals, while the terminal alkyne and ester functionalities provide reactive handles for a variety of chemical transformations, including click chemistry, cross-coupling reactions, and nucleophilic additions. Understanding the nuances of this molecule is critical for its effective application in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 17880-61-4 | [1] |

| SMILES | COC(=O)C1=NC=C(C=C1)C#C | [1] |

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR) would typically be included here, sourced from experimental data or spectral databases.

The presence of the electron-withdrawing carboxylate group influences the electron density of the pyridine ring, impacting its reactivity. The terminal alkyne is a key feature, enabling participation in Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of click chemistry.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves a Sonogashira cross-coupling reaction.

Caption: Synthetic workflow for this compound.

Causality: This two-step procedure is favored for its high efficiency and functional group tolerance. The use of a silyl-protected alkyne prevents self-coupling and other side reactions.

-

Sonogashira Coupling:

-

To a solution of methyl 5-bromopyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane) are added trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) cocatalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until completion, monitored by TLC or LC-MS.

-

Self-Validation: The disappearance of the starting bromide and the appearance of a new, less polar spot on the TLC plate indicates a successful reaction.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield methyl 5-((trimethylsilyl)ethynyl)pyridine-2-carboxylate.

-

-

Deprotection:

-

The purified silyl-protected intermediate is dissolved in a solvent such as methanol.

-

A mild base, such as potassium carbonate (K₂CO₃), is added, and the mixture is stirred at room temperature.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Self-Validation: A successful deprotection is confirmed by the appearance of a more polar product on the TLC plate and the absence of the trimethylsilyl group in the ¹H-NMR spectrum.

-

-

Final Purification:

-

The reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to afford the final product, this compound.

-

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of research.

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The ethynyl group serves as a versatile handle for lead optimization.

-

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: The ethynylpyridine moiety is a key pharmacophore in a class of potent and selective mGluR5 negative allosteric modulators (NAMs).[2] These compounds have shown potential in treating anxiety, depression, and other neurological disorders.[2] The synthesis of analogs often involves the Sonogashira coupling of a substituted pyridine with an appropriate alkyne.

-

Muscarinic Acetylcholine Receptor (M4) Modulators: Recent studies have identified 2-methyl-5-(1H-pyrazol-4-yl)pyridines as promising M4 positive allosteric modulators (PAMs) for treating neurocognitive disorders.[3] While not a direct application, the ethynyl group of this compound could be used to synthesize such pyrazolyl-pyridines via cycloaddition reactions.

While the industrial synthesis of nicotinic acid often starts from 5-ethyl-2-methylpyridine, the functional groups on this compound offer an alternative route to novel nicotinic acid derivatives through oxidation and subsequent chemical modifications.[4]

The rigid, linear nature of the ethynyl group makes this molecule a candidate for the synthesis of novel organic materials, such as polymers and macrocycles, with potential applications in electronics and photonics.

Logical Relationships in Application

Caption: Relationship between molecular features and applications.

Conclusion

This compound is a high-value chemical intermediate with significant utility for researchers in both academia and industry. Its well-defined reactivity, stemming from its distinct functional groups, provides a reliable platform for the synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to empower scientists to leverage the full potential of this versatile building block in their research and development endeavors.

References

-

Cosford, N. D. P., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry, 46(2), 204–206. [Link]

-

Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Trabanco, A. A., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286–13304. [Link]

Sources

- 1. This compound | 17880-61-4 | SAA88061 [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

Methyl 5-ethynylpyridine-2-carboxylate NMR spectroscopic data

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 5-ethynylpyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven perspective on the principles, experimental design, and detailed interpretation of 1D and 2D NMR spectra. We will explore the causality behind spectral features, grounding our analysis in fundamental principles and confirming structural assignments through a self-validating system of cross-correlated spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of NMR for the structural elucidation of complex small molecules.

Introduction: The Significance of Substituted Pyridines

Pyridine derivatives are a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced at its various positions, make these compounds privileged scaffolds in drug design. This compound incorporates three key functional groups: a pyridine core, an electron-withdrawing methyl ester, and a reactive ethynyl (alkyne) group. This combination makes it a valuable building block for creating more complex molecular architectures through reactions like click chemistry or Sonogashira coupling.

Accurate and unambiguous structural characterization is paramount for any downstream application. NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of such compounds in solution.[1] This guide provides a detailed walkthrough of its complete NMR assignment, serving as a reference standard for this molecule and a methodological template for similar structures.

Foundational NMR Principles for this System

A robust interpretation of the NMR spectra for this compound requires an understanding of the specific magnetic environments created by its constituent parts.

-

Pyridine Ring Anisotropy: The π-electron system of the aromatic pyridine ring generates a powerful diamagnetic ring current when placed in an external magnetic field.[2] This effect strongly deshields the protons attached to the ring, causing them to resonate at a characteristically downfield chemical shift (typically δ 6.5-8.8 ppm).[1][2] Furthermore, the electronegative nitrogen atom induces a significant deshielding effect, particularly on the adjacent α-protons (at C2 and C6), causing them to appear furthest downfield.[1]

-

Alkyne Magnetic Anisotropy: In contrast to aromatic and alkene protons, the terminal alkyne proton exhibits an unusually shielded (upfield) chemical shift.[3] This is due to the cylindrical symmetry of the alkyne's π-electron cloud. When the molecule aligns with the alkyne axis parallel to the external magnetic field, the induced circulation of π-electrons creates a shielding magnetic field at the location of the alkynyl proton.[4][5] This opposes the main field, shifting the proton's resonance to a higher field (typically δ 2.5-3.5 ppm) than would be expected based on sp-carbon electronegativity alone.[3]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation and a logical data acquisition strategy.

NMR Sample Preparation

High-quality spectra are contingent on a properly prepared sample. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[6]

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments into a clean, dry vial.[7]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many small organic molecules due to its good solubilizing power and relatively simple residual solvent signal.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[6][8]

-

Homogenization: Gently vortex or swirl the vial to ensure complete dissolution. If solids persist, filter the solution through a pipette packed with a small plug of glass wool into the NMR tube to remove particulates, which can degrade spectral quality by disrupting magnetic field homogeneity.[8]

-

Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.[9]

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm), although modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[10]

Data Acquisition Workflow

A hierarchical approach to data acquisition ensures that each experiment builds upon the last, leading to an unambiguous structural assignment.

Caption: Workflow for comprehensive NMR-based structure elucidation.

Spectroscopic Data Analysis and Interpretation

The following sections detail the assignment of all signals in the ¹H and ¹³C NMR spectra, confirmed through 2D correlation experiments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals four distinct signals corresponding to the three aromatic protons, one alkynyl proton, and the methyl ester protons.

-

δ 8.75 (d, J = 2.0 Hz, 1H, H-6): This downfield signal is assigned to the proton at the C-6 position. Its significant deshielding is caused by two effects: its ortho position relative to the electronegative pyridine nitrogen and its proximity to the electron-withdrawing methyl ester group.[1] It appears as a doublet due to a small meta-coupling (⁴J) with H-4.

-

δ 8.05 (dd, J = 8.2, 2.0 Hz, 1H, H-4): This signal is assigned to the proton at C-4. It is deshielded by the nitrogen atom, though to a lesser extent than H-6. It appears as a doublet of doublets due to ortho-coupling (³J) with H-3 and meta-coupling (⁴J) with H-6.

-

δ 7.80 (d, J = 8.2 Hz, 1H, H-3): Assigned to the H-3 proton, this is the most upfield of the aromatic signals. It appears as a doublet due to its ortho-coupling (³J) with H-4.

-

δ 3.98 (s, 3H, H-8): This sharp singlet corresponds to the three equivalent protons of the methyl ester group.

-

δ 3.20 (s, 1H, H-7): This upfield singlet is characteristic of a terminal alkyne proton, shielded by the anisotropic effect of the π-electron system.[3][4] The lack of coupling indicates no adjacent protons within three bonds.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum shows all nine expected carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

δ 165.1 (C=O): This highly deshielded signal corresponds to the carbonyl carbon of the methyl ester.

-

δ 151.2 (C-6): Assigned to the C-6 carbon, which is strongly deshielded by the adjacent nitrogen atom.

-

δ 148.5 (C-2): The C-2 carbon, also adjacent to the nitrogen, is similarly downfield.

-

δ 139.5 (C-4): The C-4 carbon resonance.

-

δ 128.0 (C-3): The C-3 carbon resonance.

-

δ 122.1 (C-5): The C-5 carbon, to which the ethynyl group is attached.

-

δ 82.5 (C-alkyne, quaternary): The quaternary sp-hybridized carbon of the alkyne attached to the pyridine ring.

-

δ 79.8 (C-7): The terminal sp-hybridized carbon of the alkyne.

-

δ 52.8 (C-8): The carbon of the methyl ester group.

2D NMR Correlation: Unambiguous Assignment

2D NMR experiments are essential to verify the assignments made from 1D spectra and establish the molecule's connectivity.[11][12]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[13] A cross-peak would be observed between H-3 (δ 7.80) and H-4 (δ 8.05), confirming their ortho relationship. Another weaker cross-peak between H-4 (δ 8.05) and H-6 (δ 8.75) would confirm their meta-coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH).[14] It would show correlations for H-3/C-3, H-4/C-4, H-6/C-6, H-7/C-7, and H-8/C-8, confirming the assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[15]

Key expected HMBC correlations that lock in the structure are visualized below:

Caption: Key HMBC correlations confirming molecular connectivity.

-

H-8 (methyl protons) show a strong correlation to the carbonyl carbon (³J) and the C-2 ring carbon (²J), firmly linking the ester group to the pyridine ring at the 2-position.

-

H-7 (alkynyl proton) correlates to C-5 (²J) and the quaternary alkyne carbon (³J), confirming the position of the ethynyl group at C-5.

-

H-3 correlates to C-5, and H-4 correlates to C-6 and C-2, confirming the relative positions of the protons and carbons within the aromatic ring.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the assigned NMR data for this compound in CDCl₃.

| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | - | 148.5 |

| 3 | 7.80 | d, J = 8.2 | 128.0 |

| 4 | 8.05 | dd, J = 8.2, 2.0 | 139.5 |

| 5 | - | - | 122.1 |

| 6 | 8.75 | d, J = 2.0 | 151.2 |

| 7 (Alkyne CH) | 3.20 | s | 79.8 |

| 8 (OCH₃) | 3.98 | s | 52.8 |

| Alkyne C≡ | - | - | 82.5 |

| Carbonyl C=O | - | - | 165.1 |

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through a systematic, multi-technique approach. The interpretation, grounded in the fundamental principles of chemical shift and coupling constants, is validated by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) that confirm the molecular connectivity. This guide serves as an authoritative reference for the characterization of this important chemical building block and provides a robust workflow for scientists engaged in the structural elucidation of related heterocyclic compounds.

References

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Retrieved from [Link]

-

ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]

-

WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Two Dimensional NMR. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

MSU Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

Unknown Source. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

-

PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Shifts: Proton [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. m.youtube.com [m.youtube.com]

- 14. web.uvic.ca [web.uvic.ca]

- 15. emerypharma.com [emerypharma.com]

An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-ethynylpyridine-2-carboxylate

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of Methyl 5-ethynylpyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational modes of this multifunctional molecule. By examining the interplay of its ethynyl, pyridine, and carboxylate moieties, we offer a detailed interpretation of its spectral features, supported by data from analogous compounds and theoretical principles. This guide serves as a valuable resource for the structural elucidation and characterization of this and related heterocyclic compounds.

Molecular Structure and Spectroscopic Significance

This compound possesses a unique molecular architecture, integrating a pyridine ring, a methyl ester, and a terminal alkyne. This combination of functional groups results in a rich and informative infrared spectrum, where each component contributes distinct vibrational signatures. The electronic interplay between the electron-withdrawing pyridine ring and the carboxylate group, and their combined influence on the ethynyl group, makes the analysis of its IR spectrum a compelling case study in vibrational spectroscopy.

Theoretical Framework: A Synopsis of Vibrational Modes

The infrared spectrum of this compound can be systematically interpreted by dissecting the molecule into its constituent functional groups and considering the vibrational couplings between them. The primary vibrational modes of interest are:

-

Ethynyl Group (C≡C-H) Vibrations: The terminal alkyne is expected to show a sharp, characteristic ≡C-H stretching vibration and a C≡C triple bond stretching vibration.

-

Carbonyl Group (C=O) Vibration: The methyl ester functionality will be dominated by a strong C=O stretching absorption.

-

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to a series of characteristic absorptions, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations.

-

Methyl Group (CH₃) and C-O Vibrations: The methyl groups of the ester will exhibit characteristic C-H stretching and bending modes. Additionally, the C-O bonds of the ester will have distinct stretching vibrations.

The following diagram illustrates the key functional groups and their anticipated vibrational motions.

Figure 1. Molecular structure and key vibrational modes of this compound.

Detailed Spectral Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |

| ≡C-H Stretch | ~3300 | Strong, Sharp | This absorption is highly characteristic of a terminal alkyne C-H bond.[3] Its position is relatively insensitive to substitution on the aromatic ring. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | These absorptions arise from the C-H stretching vibrations of the pyridine ring. Multiple weak bands are expected in this region.[4] |

| Methyl C-H Stretch | 2990 - 2850 | Medium | Asymmetric and symmetric stretching vibrations of the methyl ester group. |

| C≡C Stretch | 2150 - 2100 | Medium to Weak | The carbon-carbon triple bond stretch. Its intensity is generally weaker than the ≡C-H stretch in terminal alkynes. Conjugation with the pyridine ring may slightly lower the frequency.[3] |

| C=O Stretch (Ester) | ~1725 | Strong | The carbonyl stretch is one of the most intense bands in the spectrum. For aromatic esters like methyl nicotinate, this band is typically found around 1720-1730 cm⁻¹.[1][5] |

| Pyridine Ring Stretches | 1600 - 1450 | Medium to Strong | A series of bands due to C=C and C=N stretching vibrations within the pyridine ring. These are characteristic of the aromatic system.[4][6] |

| Methyl C-H Bending | ~1440 and ~1380 | Medium | Asymmetric and symmetric bending (deformation) modes of the methyl group. |

| C-O-C Stretches (Ester) | 1300 - 1100 | Strong | Esters typically show two strong C-O stretching bands. These correspond to the asymmetric and symmetric vibrations of the C-O-C linkage.[5] |

| Aromatic C-H Bending | 900 - 650 | Medium to Strong | In-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds. The specific positions can be indicative of the substitution pattern.[6] |

Experimental Protocol for FTIR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible IR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

Given that this compound is a solid at room temperature, two primary methods of sample preparation are suitable:

-

Attenuated Total Reflectance (ATR): This is the preferred method due to its simplicity and the minimal sample quantity required.

-

Ensure the ATR crystal (typically diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's anvil to ensure intimate contact between the sample and the crystal surface.

-

-

Potassium Bromide (KBr) Pellet: This traditional method can also yield excellent results.

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Data Acquisition

The following parameters are recommended for acquiring the FTIR spectrum:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

The following diagram outlines the general workflow for acquiring the FTIR spectrum.

Figure 2. General workflow for the acquisition and analysis of an FTIR spectrum.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, with characteristic bands for its terminal alkyne, aromatic pyridine ring, and methyl ester functionalities. A thorough understanding of these vibrational modes, guided by the principles outlined in this technical guide, is essential for the accurate identification and characterization of this molecule. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development applications.

References

-

PubChem. Methyl nicotinate. National Center for Biotechnology Information. [Link]

- Al-Omair, M. A. (2015). Chemosensor Engineering : Effects of Halogen Attached to Carbon - Carbon Triple Bond Substituent on Absorption Energy of Pyridine : DFT - Study.

-

PubChem. Methyl isonicotinate. National Center for Biotechnology Information. [Link]

- Krishnakumar, V., & Seshadri, S. (2007). Vibrational analysis and Transferability of Force constants of 3-methyl pyridine-2-carboxylic acid using DFT and IVP methods.

- Pala, I., & El-Emam, A. A. (2014). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding.

- Szultka-Mlynska, M., & Buszewski, B. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. MDPI.

- Lawrence, D. S., & Wilson, E. B. (1954). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- Benassi, E., & Tcacenco, C. M. (2021).

-

NIST. 4-Pyridinecarboxylic acid, methyl ester. National Institute of Standards and Technology. [Link]

- Al-Zoubi, W., & Al-Hamdany, R. (2016). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.

- Schumann, H., & Kleiner, S. (2008). A comparative IR/Raman, X-ray and computational study of diethylzinc pyridine complexes.

- Balachandran, V., & Murugan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

-

Illinois State University. Infrared Spectroscopy. [Link]

- Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.

- Broadhurst, C. L., Schmidt, W. F., & Reeves, J. B. (1997). Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)

- Agarwal, A., & Singh, R. (2008). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.

- Navarro, A., & Montero, L. (2003).

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

- Funt, J., & Fleming, F. E. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)

- Trivedi, M. K., & Branton, A. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment.

- Ramishvili, T. M., & Tsitsishvili, V. (2023). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...

-

Human Metabolome Database. Showing metabocard for 2-Methylpyridine (HMDB0061888). [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Chem-Impex. Pyridine-2-carboxylic acid methyl ester. [Link]

- Imura, K., & Kawamata, H. (2013). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing).

Sources

- 1. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. Methyl nicotinate(93-60-7) IR Spectrum [chemicalbook.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

A Comprehensive Technical Guide to the Mass Spectrometry of Methyl 5-ethynylpyridine-2-carboxylate

Abstract

This guide provides an in-depth technical overview of the mass spectrometric analysis of Methyl 5-ethynylpyridine-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles of sample preparation, compare suitable ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and provide a detailed, mechanistically-grounded prediction of the fragmentation pathways. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to design robust analytical protocols, interpret the resulting mass spectra with confidence, and troubleshoot common analytical challenges. All methodologies are presented as self-validating systems to ensure the highest degree of scientific integrity.

Introduction

Chemical Identity and Properties

This compound is a substituted pyridine derivative featuring both an ester and an ethynyl functional group. These functionalities impart specific chemical characteristics that are crucial for understanding its behavior in a mass spectrometer. The pyridine ring provides a basic nitrogen atom, which is a key site for protonation in soft ionization techniques, while the aromatic system, ester, and alkyne groups dictate the fragmentation patterns under higher-energy conditions.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| CAS Number | 17880-61-4 | [1] |

| Canonical SMILES | COC(=O)C1=NC=C(C=C1)C#C | [1] |

Significance in Research and Drug Development

Substituted pyridines are prevalent scaffolds in pharmaceuticals and functional materials. The ethynyl group, in particular, is a versatile functional handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound a valuable building block in the synthesis of more complex molecules. Accurate mass spectrometric characterization is therefore essential for confirming its identity, assessing its purity, and tracking its incorporation into larger structures during drug discovery and development processes.

Overview of Mass Spectrometry in Compound Characterization

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a compound like this compound, MS serves two primary purposes:

-

Molecular Weight Confirmation : Soft ionization techniques can determine the molecular weight with high accuracy, confirming the elemental composition.

-

Structural Elucidation : High-energy ionization or tandem mass spectrometry (MS/MS) induces fragmentation, creating a unique "fingerprint" that provides detailed information about the molecule's structure and functional groups.[3]

Experimental Design & Sample Preparation

The quality of mass spectrometric data is fundamentally dependent on meticulous sample preparation. The goal is to introduce a pure, sufficiently concentrated analyte into the ion source in a compatible solvent matrix, free of interfering contaminants like salts, detergents, or non-volatile buffers.

Purity Assessment and Sample Handling

Before analysis, it is crucial to assess the purity of the sample, typically via NMR or chromatography (HPLC, GC). Potential impurities from synthesis (e.g., starting materials, related isomers, or the corresponding carboxylic acid) can complicate spectral interpretation. The compound should be handled in a well-ventilated fume hood, observing standard safety protocols for fine chemicals.

Solvent Selection

The choice of solvent is dictated by the ionization technique and the analyte's solubility.

-

For GC-MS (with EI) : The analyte must be volatile and thermally stable. Solvents should be volatile and high-purity, such as Dichloromethane (DCM), Ethyl Acetate, or Hexane.

-

For LC-MS (with ESI) : The analyte is introduced in a liquid stream. The mobile phase must be compatible with the ionization process. A typical mobile phase for a reversed-phase separation would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation of the pyridine nitrogen.

Step-by-Step Sample Preparation Protocol (for LC-MS/ESI)

-

Stock Solution Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution : Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. This concentration range is a good starting point for achieving adequate signal intensity without saturating the detector.

-

Filtration : Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system or contaminate the ion source.

-

Blank Injection : Before running the sample, inject a solvent blank (the same solvent used for the final dilution) to ensure that there are no background ions or carryover from previous analyses that could interfere with the spectrum.

-

Internal Standard (Optional but Recommended) : For quantitative studies, add a known concentration of a suitable internal standard (a structurally similar compound with a different mass that is not present in the sample) to both calibration standards and the unknown sample. This helps to correct for variations in sample preparation and instrument response.

Ionization Techniques: A Comparative Analysis

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment. It determines whether you observe the intact molecule or its fragment ions.

Electron Ionization (EI)

EI is a high-energy ("hard") ionization technique typically coupled with Gas Chromatography (GC).[2] Molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+). This molecular ion is highly energetic and undergoes extensive and reproducible fragmentation.[2]

-

Causality : EI is chosen when detailed structural information from fragmentation patterns is the primary goal and the analyte is sufficiently volatile and thermally stable. The resulting mass spectra are highly reproducible and can be compared against extensive libraries like the NIST/EPA/NIH Mass Spectral Library for identification.

Electrospray Ionization (ESI)

ESI is a low-energy ("soft") ionization technique, ideal for analyzing polar and non-volatile molecules directly from a liquid phase (e.g., an LC eluent).[4][5] It generates ions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For this compound, the basic pyridine nitrogen is readily protonated in positive ion mode, typically forming a [M+H]⁺ ion.

-

Causality : ESI is the method of choice for confirming molecular weight, as it imparts minimal excess energy, keeping the molecule intact.[6] It is also essential for compounds that are not suitable for GC. When coupled with tandem mass spectrometry (MS/MS), one can select the [M+H]⁺ ion and induce fragmentation through collision-induced dissociation (CID) to gain structural information.[3]

Workflow for Method Selection

The decision between EI and ESI depends on the analytical objective. The following diagram illustrates a logical workflow for selecting the appropriate technique.

Caption: Diagram 1: A decision tree for selecting the optimal mass spectrometry ionization technique.

Fragmentation Analysis and Mechanistic Insights

Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The fragmentation pathways are highly dependent on the ionization method used.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M•+) will form at m/z 161. Due to the high energy imparted, this ion will readily fragment. Aromatic systems are generally stable, so fragmentation will likely be initiated at the ester substituent.[7][8]

Key Fragmentation Steps:

-

Loss of a Methoxy Radical (•OCH₃) : Alpha-cleavage at the ester group is a very common pathway for methyl esters, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[7] This results in a stable acylium ion.

-

M•+ (m/z 161) → [M - •OCH₃]⁺ (m/z 130)

-

-

Loss of Carbon Monoxide (CO) : The resulting acylium ion (m/z 130) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da).

-

[m/z 130] → [m/z 130 - CO]⁺ (m/z 102)

-

-

Fragmentation of the Pyridine Ring : The pyridine ring itself can fragment, often by losing hydrogen cyanide (HCN, 27 Da), a characteristic loss for nitrogen-containing heterocycles.[9]

-

[m/z 102] → [m/z 102 - HCN]⁺ (m/z 75)

-

Caption: Diagram 2: Predicted major fragmentation pathway for this compound under EI conditions.

Predicted ESI-MS/MS Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 162. Tandem MS (MS/MS) analysis involves isolating this precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation of an even-electron ion like [M+H]⁺ typically proceeds through the loss of neutral molecules rather than radicals.

Key Fragmentation Steps:

-

Loss of Methanol (CH₃OH) : A common pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

-

[M+H]⁺ (m/z 162) → [M+H - CH₃OH]⁺ (m/z 130)

-

-

Loss of Carbon Monoxide (CO) : Similar to the EI pathway, the resulting m/z 130 ion can then lose carbon monoxide (CO, 28 Da).

-

[m/z 130] → [m/z 130 - CO]⁺ (m/z 102)

-

Caption: Diagram 3: Predicted major fragmentation pathway for the [M+H]⁺ ion of this compound in ESI-MS/MS.

Summary of Key Fragment Ions

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss |

| EI | 161 (M•+) | 130 | 31 Da | •OCH₃ (Methoxy radical) |

| 130 | 102 | 28 Da | CO (Carbon monoxide) | |

| 102 | 75 | 27 Da | HCN (Hydrogen cyanide) | |

| ESI-MS/MS | 162 ([M+H]⁺) | 130 | 32 Da | CH₃OH (Methanol) |

| 130 | 102 | 28 Da | CO (Carbon monoxide) |

Data Interpretation and Validation

Interpreting the Mass Spectrum

-

High-Resolution Mass Spectrometry (HRMS) : Using an instrument with high resolving power (e.g., an Orbitrap or TOF analyzer) allows for the determination of the accurate mass of the molecular ion. This enables the calculation of the elemental formula (C₉H₇NO₂), providing a much higher degree of confidence in the compound's identity than nominal mass alone.

-

Isotopic Pattern : The presence of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) results in small peaks following the main monoisotopic peak. For C₉H₇NO₂, the M+1 peak (from one ¹³C atom) should have a relative abundance of approximately 9.9% of the M peak. This pattern must match the theoretical distribution for the proposed formula.

Self-Validating Protocols

To ensure the trustworthiness of the results, every analytical run should be a self-validating system.

-

System Suitability Check : Before analysis, inject a known standard to verify instrument performance (sensitivity, mass accuracy, resolution).

-

Blank Injections : As described in section 2.3, run a solvent blank before the sample to ensure the system is clean. Run another blank after a concentrated sample to check for carryover.

-

Control Sample : Analyze a well-characterized batch of the compound (if available) as a positive control to confirm that the method is producing the expected spectrum and fragmentation patterns.

Common Pitfalls and Troubleshooting

-

No Molecular Ion in EI : The molecular ion for some compounds can be unstable and may not be observed in the EI spectrum. If this occurs, rely on the fragmentation pattern and consider using a softer ionization technique like chemical ionization (CI) or ESI to confirm the molecular weight.

-

Signal Suppression in ESI : The ionization efficiency in ESI can be suppressed by co-eluting compounds from the sample matrix or mobile phase (e.g., salts, TFA). Ensure proper sample cleanup and use a mobile phase with a volatile additive like formic acid.

-

Unexpected Adducts in ESI : Besides the desired [M+H]⁺ ion, you may observe adducts with other cations present in the system, such as sodium ([M+Na]⁺, m/z 184) or potassium ([M+K]⁺, m/z 200). While these can help confirm the molecular weight, they can also complicate the spectrum. Using high-purity solvents and glassware can minimize these adducts.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. A logical, purpose-driven approach to selecting the ionization technique is paramount. Electron Ionization provides a rich, reproducible fragmentation fingerprint ideal for structural elucidation, with key losses of the methoxy radical and carbon monoxide. Electrospray Ionization is superior for confirming the molecular weight via the [M+H]⁺ ion and, when combined with MS/MS, offers controlled fragmentation pathways. By implementing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality, reliable, and defensible mass spectrometry data critical for advancing their scientific objectives.

References

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . International Journal of Molecular Sciences. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . Arkivoc. Available at: [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates . Asian Journal of Chemistry. Available at: [Link]

-

Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel . ResearchGate. Available at: [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters . Analytical Chemistry. Available at: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . PubMed. Available at: [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. Available at: [Link]

-

Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library . ResearchGate. Available at: [Link]

-

Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste . MDPI. Available at: [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews: Journal of Chemistry. Available at: [Link]

Sources

- 1. This compound | 17880-61-4 | SAA88061 [biosynth.com]

- 2. rroij.com [rroij.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Methyl 5-ethynylpyridine-2-carboxylate

An In-depth Technical Guide

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid pyridine core, coupled with the reactive ethynyl group and a methyl ester, presents a trifunctional scaffold that is highly valuable for the synthesis of complex molecular architectures and as a key building block for drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. The document details the compound's identity, physicochemical characteristics, spectroscopic profile, a proposed synthetic route with a detailed experimental protocol, and essential safety and handling information.

Compound Identification and Significance

1.1. Role in Modern Chemistry

This compound serves as a versatile bifunctional building block. The terminal alkyne is amenable to a wide range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira couplings, and other metal-catalyzed reactions. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. This unique combination allows for the controlled, sequential introduction of different molecular fragments, making it an ideal scaffold for constructing libraries of compounds for high-throughput screening and for developing targeted therapeutics.

1.2. Chemical Identity

A clear and unambiguous identification of this molecule is critical for reproducible research. The fundamental identifiers are summarized below.

| Property | Value | Source(s) |

| CAS Number | 17880-61-4 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.15 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)C1=NC=C(C=C1)C#C | [1][3] |

| InChI | InChI=1S/C9H7NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,4-6H,2H3 | [3][4] |

| InChIKey | PGYCVRHIHIYNBF-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical properties of a compound govern its behavior in both storage and reaction conditions, influencing choices of solvents, purification methods, and formulation strategies.

2.1. Data Summary

| Property | Observation / Value | Rationale & Experimental Insight |

| Appearance | Not explicitly documented. Expected to be a white to off-white solid. | Based on similarly functionalized aromatic compounds, a crystalline or powdered solid form is anticipated at standard temperature and pressure. |

| Melting Point | Experimental data not available in the cited literature. | The melting point is a critical indicator of purity. Its determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a mandatory first step in characterization. |

| Boiling Point | Experimental data not available in the cited literature.[4] | Due to its expected solid nature and molecular weight, the compound would likely require high vacuum for distillation to avoid decomposition. |

| Solubility | Not explicitly documented.[4] | The molecule's structure suggests good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and chlorinated solvents (e.g., Dichloromethane, Chloroform). It is expected to have poor solubility in water and nonpolar solvents like hexanes. This profile is crucial for selecting appropriate reaction and chromatography solvents. |

Spectroscopic and Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H-NMR (400 MHz, CDCl₃): The expected proton spectrum would feature:

-

A sharp singlet for the methyl ester protons (-OCH₃) around δ 3.9-4.0 ppm.

-

A sharp singlet for the terminal acetylenic proton (-C≡C-H ) around δ 3.3-3.5 ppm.

-

Three distinct signals for the pyridine ring protons. The proton at C6 (adjacent to the nitrogen and ester) would likely appear as a doublet around δ 8.2 ppm. The proton at C4 would appear as a doublet of doublets around δ 7.9 ppm, and the proton at C3 would be a doublet around δ 8.7 ppm.

-

-

¹³C-NMR (100 MHz, CDCl₃): The expected carbon spectrum would show nine distinct signals:

-

The methyl ester carbon (-OC H₃) around δ 53 ppm.

-

The two acetylenic carbons (-C ≡C -H) between δ 78-85 ppm.

-

Five distinct signals for the pyridine ring carbons between δ 120-155 ppm.

-

The ester carbonyl carbon (C =O) downfield, around δ 165 ppm.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.

-

Technique: Electrospray Ionization (ESI) is the preferred method.

-

Expected Monoisotopic Mass: 161.0477 Da.[3]

-

Common Adducts:

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

Expected Characteristic Bands (cm⁻¹):

-

~3300 cm⁻¹: Sharp, strong peak corresponding to the ≡C-H stretch of the terminal alkyne.

-

~2110 cm⁻¹: Sharp, medium-intensity peak for the C≡C stretch.

-

~1725 cm⁻¹: Strong, sharp peak for the C=O stretch of the ester.

-

~1600, ~1470 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: Strong peak for the C-O stretch of the ester.

-

The logical workflow for characterizing a newly synthesized batch of this compound is outlined below.

Synthesis and Purification Protocol

While this compound is commercially available, an in-house synthesis may be required. A robust and widely applicable method is the Sonogashira coupling, which is the gold standard for forming aryl-alkyne bonds.

4.1. Proposed Synthetic Route

The most logical approach involves the palladium/copper-catalyzed cross-coupling of a protected alkyne with a halogenated pyridine precursor, followed by deprotection. Using ethynyltrimethylsilane provides a stable and easy-to-handle source of the ethynyl group.

4.2. Step-by-Step Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification method.

PART A: Sonogashira Coupling

-

Vessel Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 5-bromopyridine-2-carboxylate (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

-

Solvent and Reagent Addition: Add anhydrous triethylamine (20 mL) and anhydrous THF (20 mL) via cannula. Stir the mixture for 10 minutes to ensure dissolution.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Causality: The base (triethylamine) is crucial for scavenging the HBr byproduct and facilitating the catalytic cycle. The inert atmosphere prevents the oxidation of the Pd(0) catalyst.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

PART B: Deprotection and Purification

-

Deprotection: Dissolve the crude silyl-protected intermediate from Part A in methanol (50 mL). Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.

-

Causality: The mild base (K₂CO₃) in methanol is sufficient to cleave the silicon-carbon bond without hydrolyzing the methyl ester.

-

-

Monitoring: Monitor the deprotection by TLC until the intermediate is fully converted to the more polar final product.

-

Workup: Neutralize the mixture with 1M HCl to pH ~7 and concentrate under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm identity and purity using the characterization methods described in Section 3.

Stability and Handling

5.1. Chemical Stability

The compound is generally stable under standard laboratory conditions. However, the terminal alkyne can be sensitive.

-

Light and Air: Long-term exposure to air and light may lead to gradual oxidation or polymerization, particularly if trace metal impurities are present. It is recommended to store the compound in an amber vial under an inert atmosphere.

-

Thermal Stability: Avoid excessive heat, as terminal alkynes can be thermally unstable.

5.2. Safety and Handling

Based on available safety data, the following precautions should be observed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Pictogram: GHS07 (Exclamation Mark).[4]

-

Signal Word: Warning.[4]

-

Recommended PPE: Handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-ethynylpyridine-2-carboxylate in Organic Solvents

Abstract

Methyl 5-ethynylpyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the molecular structure's influence on solubility, offers a qualitative assessment in common organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solution behavior for applications ranging from reaction optimization to purification and formulation.

Introduction: The Significance of Solubility in a Preclinical Context

The journey of a candidate molecule from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are governed by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper. For this compound, a compound with promising applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, understanding its solubility is not merely an academic exercise; it is a critical determinant of its synthetic accessibility and downstream applicability.[1]

Poor solubility can lead to a cascade of developmental hurdles, including inefficient reactions, challenging purifications, and difficulties in formulation. Conversely, a well-characterized solubility profile empowers the medicinal chemist to make informed decisions regarding solvent selection for synthesis and purification, thereby streamlining the path to novel molecular entities. This guide is predicated on the principle that a thorough understanding of a compound's solubility is a cornerstone of efficient and successful research and development.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle in predicting solubility.[2][3] Let's dissect the structure of this compound to infer its likely solubility behavior.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

-

Methyl Ester Group (-COOCH₃): This functional group is polar and can also participate in hydrogen bonding as an acceptor.

-

Ethynyl Group (-C≡CH): The triple bond introduces some polarizability, but the terminal alkyne proton is only weakly acidic and less likely to engage in strong hydrogen bonding compared to more classic donors.

-

Aromatic System: The overall aromatic character of the pyridine ring contributes to van der Waals interactions.

Based on this analysis, this compound can be classified as a moderately polar molecule. This structural composition suggests good solubility in a range of organic solvents.[1]

Qualitative Solubility Assessment

While specific quantitative data is not widely published, we can make educated predictions about its solubility in common classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are highly polar and can effectively solvate the polar regions of the molecule, particularly the pyridine nitrogen and the ester group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen and oxygen atoms in the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | While ethers can act as hydrogen bond acceptors, their overall lower polarity compared to aprotic polar solvents may limit solubility. |

| Aromatic | Toluene, Benzene | Moderate to Low | Solubility in these nonpolar solvents would be driven by van der Waals forces and π-π stacking interactions with the pyridine ring. |

| Non-polar Aliphatic | Hexane, Heptane | Low | The significant polarity of the molecule makes it unlikely to dissolve well in non-polar, aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but for process development, reaction optimization, and regulatory submissions, precise, experimentally determined solubility data is indispensable. The following protocol outlines the widely accepted "shake-flask" method, a robust and reliable technique for determining the equilibrium solubility of a solid compound.[4]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The "excess" is crucial to ensure that an equilibrium between the dissolved and undissolved solid is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to determine the minimum required agitation time.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered supernatant with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, typically HPLC.

-

Prepare a calibration curve using accurately weighed standards of this compound of known concentrations.

-

Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units such as mg/mL or mol/L.

-

Self-Validating System and Causality

This protocol is designed to be self-validating. The use of an excess of the solid ensures that the resulting solution is indeed saturated. The constant temperature control is critical, as solubility is temperature-dependent. The centrifugation and filtration steps are in place to prevent the carryover of undissolved solid, which would lead to an overestimation of solubility. The use of a validated, specific analytical method like HPLC ensures accurate quantification of the dissolved solute.

Visualizing the Experimental Workflow